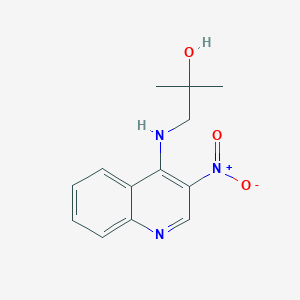

2-Methyl-1-((3-nitroquinolin-4-yl)amino)propan-2-ol

Description

Properties

IUPAC Name |

2-methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-13(2,17)8-15-12-9-5-3-4-6-10(9)14-7-11(12)16(18)19/h3-7,17H,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIJTARFZIWNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553310 | |

| Record name | 2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129655-57-8 | |

| Record name | 2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((3-nitroquinolin-4-yl)amino)propan-2-ol typically involves a multi-step process. One common method starts with the reaction of 4-chloro-3-nitroquinoline with the trifluoroacetate salt of 1-amino-2-methylpropan-2-ol in the presence of triethylamine. The reaction is carried out in a mixture of toluene and 2-propanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-((3-nitroquinolin-4-yl)amino)propan-2-ol can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Oxidation: Chromium trioxide in acetic acid.

Major Products Formed

Reduction: 2-Methyl-1-((3-aminoquinolin-4-yl)amino)propan-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-Methyl-1-((3-nitroquinolin-4-yl)amino)propan-2-one.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-1-((3-nitroquinolin-4-yl)amino)propan-2-ol is primarily studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Key Areas of Interest:

- Antimicrobial Activity : Research indicates that compounds similar to this one exhibit antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.

- Anticancer Research : Compounds containing quinoline moieties have been explored for their anticancer effects. The nitro group may enhance the compound's ability to interact with cellular targets involved in cancer proliferation.

Pharmacological Studies

Pharmacological studies focus on understanding the mechanisms of action of this compound within biological systems.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Interaction : Investigations into how this compound interacts with various receptors can provide insights into its efficacy and safety profiles.

Chemical Synthesis

The synthesis of this compound serves as a model for developing methodologies that can be applied to synthesize other complex organic molecules.

Synthesis Techniques:

- Multi-step Synthesis : Researchers often employ multi-step synthetic routes involving various reagents and conditions to achieve high yields of this compound.

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal examined the antimicrobial efficacy of several nitroquinoline derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against various cancer cell lines. The results showed that it induced apoptosis in cancer cells through a mechanism involving oxidative stress and DNA damage, highlighting its promise as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Methyl-1-((3-nitroquinolin-4-yl)amino)propan-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Data Tables

Table 2: Spectroscopic Comparison of Propan-2-ol Derivatives

Key Research Findings

- Synthetic Flexibility: The target compound’s nitroquinoline group may confer unique reactivity in electrophilic aromatic substitution compared to phenyl or thioether analogs .

- Spectroscopic Trends : Methyl-propan-2-ol derivatives exhibit consistent ¹H/¹³C NMR signals for the CH₃ and C-OH groups, but aromatic substituents significantly alter chemical shifts .

- Pharmacological Potential: While bisoprolol demonstrates clinical efficacy, the nitroquinoline moiety in the target compound suggests unexplored bioactivity, warranting further study .

Biological Activity

2-Methyl-1-((3-nitroquinolin-4-yl)amino)propan-2-ol, with the CAS number 129655-57-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

- Molecular Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 261.28 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitroquinoline derivatives with appropriate amines in a controlled environment to ensure high purity and yield. Various synthetic routes have been explored to optimize the production of this compound while minimizing by-products.

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. In particular, studies have shown that this compound demonstrates notable antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Compound | MDA-MB-231 (10 µM) | PC-3 (15 µM) | MRC-5 (15 µM) |

|---|---|---|---|

| This compound | <47% viability | 56% viability | >82% viability |

The viability percentages indicate that at a concentration of 10 µM, the compound significantly reduces cell viability in the MDA-MB-231 breast cancer cell line, while showing less effect on the human fetal lung fibroblast MRC-5 cells, suggesting selective toxicity towards cancer cells .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific proteins associated with cancer cell proliferation. For instance, it has been suggested that quinoline derivatives can interfere with heat shock proteins (Hsp90), which are crucial for cancer cell survival and proliferation. The ability to decrease levels of client proteins associated with Hsp90 further supports its potential as an anticancer agent .

Study on Antiproliferative Activity

In a recent study, various quinoline derivatives were synthesized and tested for their growth-inhibitory potency. The results demonstrated that certain compounds within this class showed significant cytotoxic effects on cancer cell lines such as MDA-MB-231 and PC-3, with GI50 values indicating effective concentrations for inhibiting cell growth .

Table 2: GI50 Values for Selected Compounds

| Compound | GI50 (µM) |

|---|---|

| 3a | 48 |

| 3b | 28 |

| 4e | Significant |

These findings highlight the potential of this compound as a candidate for further development in anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.